molecular formula C40H65N5O18 B8106149 N-Desthiobiotin-N-bis(PEG4-NHS ester)

N-Desthiobiotin-N-bis(PEG4-NHS ester)

Cat. No.: B8106149
M. Wt: 904.0 g/mol
InChI Key: BMMSFTOJKPBWIL-AJQTZOPKSA-N
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Description

N-Desthiobiotin-N-bis(PEG4-NHS ester) is a polyethylene glycol (PEG) derived linker that contains two NHS ester groups and a desthiobiotin moiety. This compound is widely used in bioconjugation chemistry due to its ability to label primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The desthiobiotin group is a modified form of biotin that binds to avidin, streptavidin, and other biotin-binding proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desthiobiotin-N-bis(PEG4-NHS ester) typically involves the following steps:

  • Synthesis of PEG4-NHS Ester: The PEG4-NHS ester is synthesized by reacting polyethylene glycol with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Attachment of Desthiobiotin: The desthiobiotin moiety is then attached to the PEG4-NHS ester through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of N-Desthiobiotin-N-bis(PEG4-NHS ester) involves scaling up the above synthetic routes using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is typically carried out under controlled temperature and pH conditions to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-Desthiobiotin-N-bis(PEG4-NHS ester) primarily undergoes nucleophilic substitution reactions . The NHS ester groups react with primary amines (-NH2) to form stable amide bonds.

Common Reagents and Conditions:

  • Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Conditions: Controlled temperature (usually around 0-25°C), neutral to slightly basic pH.

Major Products Formed: The major products formed from these reactions are amide-linked conjugates of proteins, oligonucleotides, and other amine-containing molecules.

Scientific Research Applications

N-Desthiobiotin-N-bis(PEG4-NHS ester) is extensively used in various scientific research fields:

  • Chemistry: Used as a linker in the synthesis of bioconjugates and PEGylated drugs.

  • Biology: Employed in protein labeling and purification techniques.

  • Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.

  • Industry: Applied in the production of biotinylated reagents and affinity chromatography.

Mechanism of Action

The compound exerts its effects through the nucleophilic substitution reaction mechanism. The NHS ester group reacts with the primary amine group of a target molecule, forming a stable amide bond. This reaction is facilitated by the presence of a coupling agent such as EDC or DCC, which activates the NHS ester for the nucleophilic attack by the amine.

Molecular Targets and Pathways: The primary molecular targets are primary amine groups present in proteins, oligonucleotides, and other amine-containing molecules. The pathways involved include the formation of amide bonds and the subsequent bioconjugation processes.

Comparison with Similar Compounds

N-Desthiobiotin-N-bis(PEG4-NHS ester) is similar to other PEG-based linkers and NHS ester derivatives, but it is unique due to its combination of desthiobiotin and NHS ester groups. Some similar compounds include:

  • NHS-Desthiobiotin: A variant of biotin activated as an NHS ester.

  • PEG-NHS Ester: A PEG linker with an NHS ester group.

  • Biotin-PEG-Biotin: A biotinylated PEG linker used for dual biotin labeling.

These compounds share the common feature of having NHS ester groups for bioconjugation, but N-Desthiobiotin-N-bis(PEG4-NHS ester) stands out due to its specific application in affinity chromatography and targeted drug delivery.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H65N5O18/c1-31-32(42-40(53)41-31)5-3-2-4-6-33(46)43(13-17-56-21-25-60-29-27-58-23-19-54-15-11-38(51)62-44-34(47)7-8-35(44)48)14-18-57-22-26-61-30-28-59-24-20-55-16-12-39(52)63-45-36(49)9-10-37(45)50/h31-32H,2-30H2,1H3,(H2,41,42,53)/t31-,32+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMSFTOJKPBWIL-AJQTZOPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H65N5O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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